Ethyl 3-[butyl(methyl)amino]propanoate
Description
Significance of β-Amino Esters and Propanoate Derivatives in Organic Synthesis
β-Amino esters are a class of organic compounds that serve as crucial intermediates and building blocks in a wide array of synthetic applications. acgpubs.org Their structural motif, characterized by an amino group at the β-position relative to the ester carbonyl, is a key feature in numerous biologically active molecules and complex organic structures. These compounds are fundamental starting materials for the synthesis of β-amino acids, γ-amino alcohols, peptides, and various alkaloids. acgpubs.orgorganic-chemistry.org
The versatility of β-amino esters stems from their bifunctional nature, allowing for diverse chemical transformations at both the amino and ester groups. Propanoate derivatives, specifically, are common structural units in medicinal chemistry and are found in a range of natural products and pharmaceuticals. nih.govhilarispublisher.com The incorporation of a β-amino group into a propanoate scaffold creates a chiral center (unless the substituents on the nitrogen are identical), opening avenues for the development of stereoselective synthesis and chiral drugs. β-Amino acid derivatives are valued for their ability to form stable secondary structures in peptides and for their resistance to metabolic degradation by common proteolytic enzymes, making them attractive for therapeutic development. nih.govhilarispublisher.com
Methods for synthesizing β-amino esters often involve conjugate addition reactions (aza-Michael additions) of amines to α,β-unsaturated esters like ethyl acrylate. organic-chemistry.orggoogle.com This straightforward approach allows for the introduction of a wide variety of substituents on the nitrogen atom, leading to a diverse library of derivatives for further study.
Contextualizing Tertiary Amines in Ester Scaffolds for Advanced Chemical Exploration
The presence of a tertiary amine within an ester scaffold, as seen in Ethyl 3-[butyl(methyl)amino]propanoate, introduces specific chemical properties that are of significant interest in research. Tertiary amines are widely employed in organic synthesis as non-nucleophilic bases and as catalysts. wikipedia.org In the context of polyurethane production, for example, tertiary amines are used to catalyze the reactions that lead to foam formation. google.comsabtechmachine.com
The electronic and steric properties of the tertiary amine group can influence the reactivity of the adjacent ester. The basicity of the nitrogen atom is a key factor, with stronger basicity often correlating with higher catalytic activity in certain reactions. sabtechmachine.com Furthermore, the incorporation of a tertiary amine can significantly impact a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical parameters in the design of pharmacologically active compounds. illinois.eduresearchgate.net More than 60 percent of amine-containing drugs feature a tertiary amine, highlighting the importance of this functional group in medicinal chemistry. illinois.edu The synthesis of molecules containing this motif is an active area of research, with new methods being developed to create complex tertiary amines for drug discovery. illinois.edutandfonline.com
Scope of Academic Inquiry for N-Alkyl-N-methyl-β-Amino Propanoates
The specific subclass of N-alkyl-N-methyl-β-amino propanoates, to which this compound belongs, is a subject of academic inquiry due to the systematic variation of properties that can be achieved by altering the N-alkyl group. Researchers can fine-tune the steric and electronic environment around the nitrogen atom, which in turn affects the molecule's reactivity, basicity, and potential interactions with biological targets.
The synthesis of N-alkyl-β-amino esters and their corresponding acids is an area of ongoing research. cambridge.orgresearchgate.net These compounds serve as valuable building blocks for more complex molecules and are investigated for their potential biological activities. While chemical synthesis methods are common, biocatalytic routes are also being explored as greener alternatives for producing enantiomerically pure N-alkylated amino acids. nih.govmanchester.ac.uk The exploration of this class of compounds contributes to a deeper understanding of structure-activity relationships and provides a platform for the discovery of new chemical entities with tailored properties for various applications in materials science and medicinal chemistry.
Chemical Compound Data
Below are tables detailing the properties of the primary compound of interest and related structures mentioned in the text.
| Identifier | Value |
|---|---|
| CAS Number | 57724-20-6 bldpharm.com |
| Molecular Formula | C10H21NO2 |
| Compound Class | β-Amino Ester, Tertiary Amine |
| Compound Name | Molecular Formula | Key Feature |
|---|---|---|
| Ethyl propanoate | C5H10O2 wikipedia.org | Parent ester structure. wikipedia.org |
| Ethyl 3-(methylamino)propanoate | C6H13NO2 nih.gov | Contains a secondary amine. nih.gov |
| Ethyl 3-[isopropyl(methyl)amino]propanoate | C9H19NO2 scbt.com | Features an isopropyl group on the nitrogen. scbt.com |
| Ethyl 3-(tert-butylamino)propanoate | C9H19NO2 biosynth.com | Contains a bulky tert-butyl group. biosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[butyl(methyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-6-8-11(3)9-7-10(12)13-5-2/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMCZHRLUZOJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Butyl Methyl Amino Propanoate
Direct Esterification Approaches in Propanoate Formation
Direct esterification, a cornerstone of organic synthesis, presents a potential route to ethyl 3-[butyl(methyl)amino]propanoate. This approach would involve the reaction of 3-[butyl(methyl)amino]propanoic acid with ethanol (B145695) in the presence of an acid catalyst. The most common method for this transformation is the Fischer-Speier esterification, which is an equilibrium-driven process.
The reaction is typically carried out by refluxing the carboxylic acid and an excess of the alcohol with a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid. The use of excess ethanol not only acts as a solvent but also shifts the equilibrium towards the formation of the ester product. To further drive the reaction to completion, the water formed as a byproduct is often removed using a Dean-Stark apparatus or by the addition of a dehydrating agent. While direct esterification is a fundamental and cost-effective method, its application to amino acids can be complicated by the potential for side reactions involving the amine functionality, such as salt formation with the acid catalyst, which can reduce the nucleophilicity of the amino acid.
| Reactants | Catalyst | Key Conditions | Product |
| 3-[butyl(methyl)amino]propanoic acid, Ethanol | Sulfuric Acid | Reflux, Removal of water | This compound |
Michael Addition Reactions in β-Amino Ester Synthesis
A highly effective and widely employed strategy for the synthesis of β-amino esters is the aza-Michael addition. mdpi.comthieme-connect.com This reaction involves the conjugate addition of an amine to an α,β-unsaturated ester. In the context of synthesizing this compound, this would entail the reaction of N-butyl-N-methylamine with ethyl acrylate.
The reaction is typically catalyzed by a base or an acid, or can even proceed under solvent-free conditions. thieme-connect.comorganic-chemistry.org The nucleophilic amine attacks the β-carbon of the electron-deficient alkene in ethyl acrylate, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the desired β-amino ester. The aza-Michael reaction is generally characterized by high atom economy and often proceeds under mild conditions with high yields. thieme-connect.comacs.org This method is particularly advantageous for the synthesis of tertiary β-amino esters as it directly introduces the desired substitution pattern on the nitrogen atom.
| Amine | α,β-Unsaturated Ester | Catalyst/Conditions | Product |
| N-butyl-N-methylamine | Ethyl acrylate | Base or acid catalyst, or solvent-free | This compound |
Reductive Amination Strategies for N-Alkylation and N-Methylation
Reductive amination is a versatile method for the formation of carbon-nitrogen bonds and can be adapted for the synthesis of this compound. masterorganicchemistry.comwikipedia.org This strategy could be implemented in a stepwise manner. For instance, ethyl 3-aminopropanoate could first be N-butylated via reductive amination with butanal. The resulting secondary amine, ethyl 3-(butylamino)propanoate, could then undergo a second reductive amination with formaldehyde (B43269) to introduce the methyl group, yielding the final product.
The reaction involves the initial formation of an imine or enamine intermediate from the amine and the carbonyl compound, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Reductive amination offers a high degree of control over the N-alkylation process and is generally a high-yielding reaction. researchgate.netnih.gov
A plausible two-step reductive amination sequence is outlined below:
| Starting Material | Reagents | Intermediate | Reagents | Final Product |
| Ethyl 3-aminopropanoate | 1. Butanal2. NaBH₄ | Ethyl 3-(butylamino)propanoate | 1. Formaldehyde2. NaBH₃CN | This compound |
Biocatalytic Synthesis Pathways for Enantioselective Production
Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. mdpi.com For the synthesis of β-amino esters, lipases have been shown to catalyze the aza-Michael addition of amines to acrylates. mdpi.com This enzymatic approach could potentially be applied to the synthesis of this compound. The use of a lipase (B570770) from Thermomyces lanuginosus has been reported for the Michael addition of aromatic amines to acrylates, suggesting the feasibility of this method for aliphatic amines as well. mdpi.com
The key advantage of biocatalytic methods is the potential for enantioselectivity, which is crucial in the synthesis of chiral compounds for pharmaceutical applications. While this compound is not chiral, the application of biocatalysis highlights a green and selective synthetic alternative. The reaction is typically carried out in a suitable organic solvent, and the enzyme can often be immobilized and reused, enhancing the sustainability of the process.
| Enzyme | Reactants | Solvent | Key Advantage |
| Lipase | N-butyl-N-methylamine, Ethyl acrylate | Organic Solvent (e.g., methanol) | Mild reaction conditions, high selectivity |
Optimization of Reaction Conditions and Process Development
The efficiency and outcome of any synthetic route are highly dependent on the reaction conditions. For the synthesis of this compound, careful optimization of parameters such as solvent, catalyst, and temperature is crucial for maximizing yield and purity.
The choice of solvent can significantly impact the rate and selectivity of the reactions involved in the synthesis of this compound. In direct esterification, polar protic solvents like excess ethanol are typically used to also serve as a reactant. researchgate.net For Michael additions, the solvent polarity can influence the stability of the intermediates and transition states. While some aza-Michael additions can be performed under solvent-free conditions, the use of a solvent can facilitate heat transfer and improve the homogeneity of the reaction mixture. thieme-connect.com The effect of different solvents on the enzymatic Michael addition has been studied, with methanol (B129727) being identified as a suitable medium. mdpi.com
| Reaction Type | Solvent | Rationale |
| Direct Esterification | Ethanol | Acts as both reactant and solvent |
| Aza-Michael Addition | Solvent-free or various organic solvents | Can enhance reaction rate and selectivity |
| Biocatalytic Michael Addition | Methanol | Provides a suitable environment for the enzyme |
The selection of an appropriate catalyst is critical for the successful synthesis of this compound. In direct esterification, strong protic acids like sulfuric acid are effective catalysts. For the aza-Michael addition, a variety of catalysts can be employed, including bases, acids, and even solid supports like silica (B1680970) gel, which can offer advantages in terms of ease of separation and catalyst recycling. thieme-connect.comorganic-chemistry.org In reductive amination, the choice of reducing agent is important; for instance, sodium cyanoborohydride is often preferred for its selectivity in reducing imines in the presence of carbonyl groups. masterorganicchemistry.com The nature of the catalyst can also influence the chemoselectivity and yield of the reaction.
| Reaction Type | Catalyst/Reagent | Function |
| Direct Esterification | Sulfuric Acid | Protonates the carbonyl oxygen, activating the carboxylic acid |
| Aza-Michael Addition | Silica Gel | Acts as a recyclable solid acid catalyst |
| Reductive Amination | Sodium Cyanoborohydride | Selectively reduces the intermediate iminium ion |
Temperature and Pressure Control for Reaction Control
In the synthesis of this compound, precise control of temperature and pressure is paramount for managing reaction kinetics, maximizing product yield, and ensuring process safety. Temperature directly influences the reaction rate; higher temperatures generally accelerate the reaction but can also promote the formation of undesired byproducts or degradation of the final product.
For analogous syntheses, such as the preparation of related amino propanoates, specific temperature ranges have been identified as optimal. For instance, in the catalytic synthesis of ethyl 3-(pyridin-2-ylamino) propanoate, an oil bath is used to maintain a reaction temperature between 120-160°C. google.com This elevated temperature is crucial for driving the reaction to completion within a reasonable timeframe. google.com In contrast, studies on the esterification of propionic acid to form butyl propionate (B1217596) have explored a lower temperature range of 50°C to 70°C, demonstrating that even moderate increases in temperature can significantly enhance the conversion of the starting acid. jchr.org Some synthetic steps, particularly those involving sensitive reagents, may require initial cooling, such as using an ice bath, before proceeding at room temperature. chemicalbook.com
Pressure control is primarily utilized during the purification stages, specifically for the removal of volatile solvents or byproducts under reduced pressure. This technique, known as vacuum distillation or concentration, allows for the efficient removal of liquids at temperatures lower than their atmospheric boiling points, which is critical for preventing thermal degradation of the target compound. In a related synthesis, after the primary reaction, the resulting solution is concentrated under a reduced pressure of 0.09 to 0.1 MPa while maintaining a temperature of 35-40°C. google.com This careful balance of moderate heat and low pressure ensures that only the volatile components are removed, leaving the desired ester product intact. google.com
The following table summarizes the impact of temperature on analogous ester synthesis reactions, providing insight into the parameters relevant for the synthesis of this compound.
| Compound | Reaction Temperature | Notes | Reference |
|---|---|---|---|
| Ethyl 3-(pyridin-2-ylamino) propanoate | 120-160°C | Optimal range for catalytic reaction to achieve high yield. | google.com |
| Butyl propionate | 50-70°C | Conversion rate increases with temperature in this range. | jchr.org |
| Ethyl 3-[(cyclopropylmethyl)amino]propanoate | 0°C (ice bath) then Room Temp. | Initial cooling for reagent addition, followed by reaction at ambient temperature. | chemicalbook.com |
| Methyl 3-(methylamino)propanoate | 20°C (Room Temp.) | Reaction proceeds over an extended period at ambient temperature. | chemicalbook.com |
Reaction Time and Conversion Rate Studies
The duration of the synthesis reaction is a critical variable that is directly correlated with the conversion rate—the percentage of starting material that has been transformed into the desired product. Optimizing the reaction time is a balance between achieving a high conversion rate and maintaining process efficiency, avoiding unnecessarily long reaction periods that could lead to byproduct formation.
Studies on the synthesis of structurally similar compounds provide valuable data on this relationship. For the preparation of ethyl 3-(pyridin-2-ylamino) propanoate, a reaction time of 16 to 20 hours at 120-160°C results in a high yield of 80-85%. google.com This is a significant improvement over a previously reported method which required 24 hours at 100°C and only achieved a conversion rate of about 30%. google.com This comparison highlights how optimizing reaction conditions, including time, can dramatically improve the efficiency of the synthesis. google.com
The table below presents research findings on reaction times and their corresponding yields or conversion rates for the synthesis of related amino propanoates.
| Compound | Reaction Time (hours) | Yield / Conversion Rate | Key Conditions | Reference |
|---|---|---|---|---|
| Ethyl 3-(pyridin-2-ylamino) propanoate | 16-20 | 80-85% | 120-160°C, Catalyst | google.com |
| Ethyl 3-(pyridin-2-ylamino) propanoate (Prior Art) | 24 | ~30% | 100°C Reflux | google.com |
| Ethyl 3-[(cyclopropylmethyl)amino]propanoate | 16 | 100% | Room Temperature | chemicalbook.com |
| Methyl 3-(methylamino)propanoate | 48 | 72% (after next step) | 20°C, Pd/C catalyst | chemicalbook.com |
Chemical Reactivity and Transformation Pathways of Ethyl 3 Butyl Methyl Amino Propanoate
Hydrolysis Reactions of the Ester Moiety under Acidic and Basic Conditions
The ester group of Ethyl 3-[butyl(methyl)amino]propanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible equilibrium-controlled process. chemguide.co.uklibretexts.org The reaction is typically performed by heating the ester with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uklumenlearning.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The final products are 3-[butyl(methyl)amino]propanoic acid and ethanol (B145695). libretexts.org Due to the reversible nature of the reaction, driving the equilibrium towards the products requires a large excess of water. chemguide.co.uklumenlearning.com
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of an ester is an irreversible process known as saponification. lumenlearning.comlibretexts.org This reaction is generally faster and more complete than acid-catalyzed hydrolysis. chemguide.co.uk The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. The resulting products are an alcohol (ethanol) and the salt of the carboxylic acid, in this case, sodium 3-[butyl(methyl)amino]propanoate. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and isolate the free 3-[butyl(methyl)amino]propanoic acid.
| Condition | Reagents | Products | Key Characteristics |
|---|---|---|---|
| Acidic | Dilute H₂SO₄ or HCl, excess H₂O, Heat | 3-[butyl(methyl)amino]propanoic acid + Ethanol | Reversible reaction; requires excess water to favor product formation. chemguide.co.uk |
| Basic (Saponification) | NaOH(aq) or KOH(aq), Heat | Sodium 3-[butyl(methyl)amino]propanoate + Ethanol | Irreversible reaction; goes to completion. libretexts.org |
Oxidation Processes Involving the Tertiary Amine Functionality
The tertiary amine group in this compound is a site of oxidative reactivity. Tertiary amines can be oxidized by various reagents to form different products, with the most common being the corresponding amine N-oxide. nih.gov
Oxidation of tertiary amines can be achieved using oxidizing agents like hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or even molecular oxygen under specific conditions. nih.govgoogle.com The reaction involves the lone pair of electrons on the nitrogen atom attacking the oxidant, leading to the formation of a new N-O bond. The resulting product from the oxidation of this compound would be this compound N-oxide. This transformation converts the basic tertiary amine into a more polar and often more water-soluble N-oxide. nih.gov
In some cases, particularly with stronger oxidants or under electrochemical conditions, oxidation can occur at the α-carbon to the nitrogen, leading to demethylation or debutylation through an iminium ion intermediate. researchgate.net
| Oxidizing Agent | Primary Product | General Observations |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | This compound N-oxide | A common and well-known reaction for converting tertiary amines to N-oxides. google.com |
| Peroxy acids (e.g., m-CPBA) | This compound N-oxide | Efficient oxidation under mild conditions. |
| Molecular Oxygen (O₂) | This compound N-oxide | Requires elevated temperature and pressure, typically in an aqueous system. google.com |
Nucleophilic Substitution Reactions of the Ester Group
The ester group can undergo nucleophilic acyl substitution, where the ethoxy group (-OCH₂CH₃) is replaced by another nucleophile. acs.org Common nucleophiles for this type of reaction include alcohols (transesterification), amines (amidation), and thiols.
Transesterification: When this compound is heated with another alcohol in the presence of an acid or base catalyst, the ethoxy group can be exchanged for the new alkoxy group. acs.org For example, reacting it with methanol (B129727) would yield Mthis compound and ethanol. This reaction is typically reversible.
Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into an amide. For instance, treatment with ammonia would yield 3-[butyl(methyl)amino]propanamide. This reaction is generally slower than hydrolysis and often requires higher temperatures. acs.org The amine nucleophile attacks the carbonyl carbon, leading to the displacement of the ethoxy group.
| Reaction Type | Nucleophile | Product | Conditions |
|---|---|---|---|
| Transesterification | Methanol (CH₃OH) | Mthis compound | Acid or base catalyst, heat. acs.org |
| Amidation | Ammonia (NH₃) | 3-[butyl(methyl)amino]propanamide | Heat, higher temperatures may be required. |
Reductive Transformations of the Ester to Corresponding Alcohols
The ester functionality of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents, as esters are less reactive towards reduction than aldehydes or ketones.
A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). doubtnut.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The hydride reagent adds to the carbonyl carbon twice, first displacing the ethoxy group and then reducing the intermediate aldehyde. The final product after an aqueous workup is the amino alcohol, N-butyl-N-methyl-3-aminopropan-1-ol. nih.gov The reaction effectively converts the -COOEt group into a -CH₂OH group.
| Reducing Agent | Solvent | Product | General Observations |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF) | N-butyl-N-methyl-3-aminopropan-1-ol | Powerful reducing agent, reacts violently with water. nih.gov |
| Sodium Borohydride (B1222165) (NaBH₄) | Ethanol/Methanol | No reaction or very slow reaction | Generally not strong enough to reduce esters. |
Computational and Theoretical Investigations of Ethyl 3 Butyl Methyl Amino Propanoate
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in predicting a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic properties. For molecules like Ethyl 3-aminopropanoate, DFT provides a framework to understand its stability, reactivity, and intermolecular interactions at the quantum level. A popular functional for such studies is B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. For Ethyl 3-aminopropanoate, the HOMO is typically localized on the amino group, which is the primary site for electrophilic attack, while the LUMO is often distributed over the ester group, the likely site for nucleophilic attack.
Interactive Table 1: Frontier Molecular Orbital Properties of Ethyl 3-aminopropanoate (Illustrative)
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | 0.95 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow denote regions of neutral or near-neutral potential.
For Ethyl 3-aminopropanoate, the MEP map would show a region of high negative potential (red) around the carbonyl oxygen of the ester group, indicating its role as a hydrogen bond acceptor and a site for electrophilic interaction. The amino group's lone pair of electrons would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the amino group and the ethyl group would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The MEP map provides a comprehensive picture of how the molecule will interact with other charged or polar species.
Interactive Table 2: Molecular Electrostatic Potential Values at Key Atomic Sites of Ethyl 3-aminopropanoate (Illustrative)
| Atomic Site | Electrostatic Potential (kcal/mol) |
|---|---|
| Carbonyl Oxygen | -35.5 |
| Amino Nitrogen | -25.0 |
| Amino Hydrogens | +20.5 |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. This analysis helps in understanding intramolecular interactions, charge transfer, and delocalization of electron density.
Interactive Table 3: NBO Analysis of Key Intramolecular Interactions in Ethyl 3-aminopropanoate (Illustrative)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | σ*(C-C) | 3.5 |
| LP(2) O(carbonyl) | σ*(C-O) | 2.8 |
Molecular Dynamics Simulations for Conformational Landscape
Information regarding molecular dynamics simulations specifically for Ethyl 3-[butyl(methyl)amino]propanoate or its close analogue, Ethyl 3-aminopropanoate, is not available in the reviewed literature. Such simulations would be valuable for exploring the conformational landscape of the molecule, identifying stable conformers, and understanding its dynamic behavior in different environments.
Detailed studies on the intermolecular interactions and hydrogen bonding networks of this compound are not present in the available literature. For the model compound, Ethyl 3-aminopropanoate, the presence of both a hydrogen bond donor (the N-H groups) and hydrogen bond acceptors (the carbonyl and ether oxygens) would allow for the formation of hydrogen bonding networks in condensed phases. Understanding these interactions would be crucial for predicting its physical properties and behavior in solution.
Reactivity Descriptors and Mechanistic Insights from Theoretical Models
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
For Ethyl 3-aminopropanoate, these descriptors would quantify its tendency to participate in chemical reactions. Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks, thus providing a more detailed picture of its chemical behavior and offering insights into potential reaction mechanisms.
Interactive Table 4: Global Reactivity Descriptors for Ethyl 3-aminopropanoate (Illustrative)
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 2.95 |
| Chemical Hardness (η) | 3.90 |
Advanced Analytical Characterization of Ethyl 3 Butyl Methyl Amino Propanoate
Spectroscopic Techniques
Spectroscopic methods are central to confirming the molecular structure of Ethyl 3-[butyl(methyl)amino]propanoate by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts (δ) and multiplicities for this compound in a solvent like CDCl₃ are detailed below. The integration of each signal corresponds to the number of protons it represents.
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Butyl CH₃ | ~ 0.92 | Triplet (t) | 3H |
| Ethyl CH₃ | ~ 1.25 | Triplet (t) | 3H |
| Butyl CH₂ | ~ 1.32 | Sextet | 2H |
| Butyl CH₂ | ~ 1.45 | Quintet | 2H |
| N-Methyl CH₃ | ~ 2.22 | Singlet (s) | 3H |
| N-Butyl CH₂ | ~ 2.40 | Triplet (t) | 2H |
| Ester α-CH₂ | ~ 2.50 | Triplet (t) | 2H |
| Ester β-CH₂ | ~ 2.75 | Triplet (t) | 2H |
| O-CH₂ | ~ 4.12 | Quartet (q) | 2H |
This is an interactive data table. You can sort and filter the data as needed.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. For this compound, nine distinct signals are predicted.
| Assignment | Predicted Chemical Shift (ppm) |
| Butyl CH₃ | ~ 14.0 |
| Ethyl CH₃ | ~ 14.2 |
| Butyl CH₂ | ~ 20.4 |
| Butyl CH₂ | ~ 29.1 |
| Ester α-CH₂ | ~ 33.8 |
| N-Methyl CH₃ | ~ 42.5 |
| Ester β-CH₂ | ~ 49.2 |
| N-Butyl CH₂ | ~ 53.7 |
| O-CH₂ | ~ 60.4 |
| C=O (Ester) | ~ 172.5 |
This is an interactive data table. You can sort and filter the data as needed.
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the assignments made in 1D NMR.
COSY spectra would show correlations between adjacent protons, for example, confirming the coupling between the protons of the ethyl group (CH₃ and O-CH₂) and the protons within the butyl and propanoate chains.
HSQC spectra correlate each proton signal with its directly attached carbon atom, providing unambiguous confirmation of the C-H framework and validating the assignments in the ¹H and ¹³C spectra.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. vscht.czdocbrown.info
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch | Aliphatic (CH₂, CH₃) | 2960-2850 | Strong |
| C=O stretch | Ester | ~ 1735 | Strong, Sharp |
| C-H bend | Aliphatic (CH₂, CH₃) | 1465, 1380 | Medium |
| C-O stretch | Ester | 1250-1150 | Strong |
| C-N stretch | Tertiary Amine | 1250-1020 | Medium |
This is an interactive data table. You can sort and filter the data as needed.
The most prominent feature is the strong, sharp absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group. docbrown.info The region between 1250 cm⁻¹ and 1020 cm⁻¹ will contain overlapping strong to medium bands corresponding to the C-O stretching of the ester and the C-N stretching of the tertiary amine. vscht.cz The C-H stretching vibrations from the methyl and methylene (B1212753) groups appear as strong absorptions just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. libretexts.orglibretexts.org this compound contains two chromophores: the carbonyl group (C=O) and the tertiary amine nitrogen, both of which have non-bonding electrons (n-electrons).
The expected electronic transitions are:
n → π* transition: A weak absorption band is anticipated at a longer wavelength (typically 270-300 nm) resulting from the promotion of a non-bonding electron from the carbonyl oxygen to the antibonding π* orbital. tanta.edu.eg
n → σ* transition: The non-bonding electrons on the tertiary nitrogen atom can be excited to an antibonding σ* orbital. This transition typically occurs in the shorter UV range, around 200-240 nm. youtube.com
Due to the absence of conjugation in the molecule, the absorptions are expected to be of low intensity and fall within the UV rather than the visible range.
Mass Spectrometry (MS) Applications
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and obtaining structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. nih.gov It is ideally suited for analyzing volatile compounds like this compound.
In a typical GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column. The eluted compounds then enter the mass spectrometer. This allows for the separation and identification of the main compound from any volatile impurities, making it an excellent method for purity assessment. scholarsresearchlibrary.com
The mass spectrum, typically generated by Electron Ionization (EI), would show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (187.29 g/mol ). The fragmentation pattern is key to structural confirmation. For this compound, characteristic fragmentation would involve alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines.
Predicted Key Fragments in GC-MS (EI):
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
| 187 | [C₁₀H₂₁NO₂]⁺ | Molecular Ion (M⁺) |
| 144 | [M - C₃H₇]⁺ | Loss of a propyl radical from the butyl group |
| 100 | [CH₂(CH₂)COOC₂H₅]⁺ | Cleavage between N and butyl-CH₂ |
| 86 | [CH₂N(CH₃)C₄H₉]⁺ | Alpha-cleavage next to N |
| 58 | [CH₂N(CH₃)CH₂]⁺ | Secondary fragmentation |
This is an interactive data table. You can sort and filter the data as needed.
The base peak (most intense peak) is often the result of the most stable carbocation formed during fragmentation, which for this molecule is predicted to be at m/z 86 or 100.
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are non-volatile or thermally unstable. google.com While this compound is amenable to GC-MS, LC-MS is a valuable tool for monitoring its synthesis in a reaction mixture without requiring sample derivatization. nih.gov
The analysis of tertiary amines by reversed-phase LC can sometimes be complicated by peak tailing due to interactions with residual silanol (B1196071) groups on standard silica-based columns. researchgate.net This can be overcome by using specialized columns or by adding modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase to ensure good peak shape. waters.com
For detection, Electrospray Ionization (ESI) is a common soft ionization technique used in LC-MS. In positive ion mode, the compound would be detected as the protonated molecule [M+H]⁺.
Expected Ion in LC-MS (ESI+):
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₀H₂₂NO₂]⁺ | 188.16 |
This is an interactive data table. You can sort and filter the data as needed.
LC-MS is particularly useful for reaction monitoring, allowing researchers to track the consumption of reactants and the formation of the product in real-time by analyzing aliquots of the reaction mixture. This provides valuable kinetic data and helps in optimizing reaction conditions.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for confirming the molecular weight of this compound. Given its molecular formula of C₁₀H₂₁NO₂, the compound has a calculated monoisotopic mass of 187.1572 g/mol . In positive ion mode, ESI-MS is expected to detect the protonated molecule, [M+H]⁺.
The analysis would typically involve dissolving the compound in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and infusing it into the mass spectrometer. The soft ionization nature of ESI ensures that the molecule remains intact, providing a clear molecular ion peak. The high-resolution capabilities of modern mass spectrometers, like Orbitrap or Time-of-Flight (TOF) analyzers, allow for the determination of the exact mass of the ion, which can be compared against the theoretical value to confirm the elemental composition.
For this compound, the expected exact mass of the protonated ion [C₁₀H₂₂NO₂]⁺ is 188.1645. Detection of a peak with this specific mass-to-charge ratio (m/z) provides strong evidence for the presence and identity of the target compound.
Table 1: Predicted ESI-MS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₂₁NO₂ |
| Monoisotopic Mass | 187.1572 u |
| Ionization Mode | Positive ESI |
| Expected Adduct | [M+H]⁺ |
| Expected Exact Mass [M+H]⁺ | 188.1645 u |
| Expected m/z | 188.1645 |
Chromatographic Separation and Purity Determination Methods
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification Scouting
Thin Layer Chromatography (TLC) serves as a rapid, inexpensive, and effective tool for monitoring the progress of reactions that synthesize this compound and for scouting appropriate solvent systems for larger-scale purification by column chromatography.
Due to the basic nature of the tertiary amine group, the compound may interact strongly with the acidic silica (B1680970) gel stationary phase, potentially leading to streaking or tailing of the spot. To mitigate this, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine (B128534) (TEA) or ammonium hydroxide (B78521), typically at a concentration of 1-2%.
A common mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio is determined experimentally to achieve a retention factor (Rf) value between 0.3 and 0.5 for the desired compound. Visualization of the spot on the TLC plate can be accomplished using a potassium permanganate (B83412) (KMnO₄) stain, which reacts with the easily oxidizable amine group to produce a distinct yellow or brown spot on a purple background. The compound is not expected to be UV-active unless derivatized.
Table 2: Typical TLC System for this compound Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ coated plates |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate with 1% Triethylamine (e.g., 70:30:1 v/v/v) |
| Application | Spotting of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) |
| Visualization | Staining with aqueous potassium permanganate (KMnO₄) solution followed by gentle heating |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and performing quantitative analysis of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.
The separation is achieved on a non-polar stationary phase, most commonly a C18 (octadecylsilane) column. The mobile phase consists of a mixture of an aqueous component and an organic modifier, such as acetonitrile or methanol. To ensure good peak shape and prevent tailing associated with the basic amine functionality, the aqueous phase is often acidified with formic acid or trifluoroacetic acid (TFA) to a pH between 2.5 and 3.5. This protonates the amine, leading to more symmetrical peaks and reproducible retention times.
Detection can be challenging as the molecule lacks a strong chromophore for UV-Vis detection. Therefore, detection is often performed at a low wavelength (e.g., 200-215 nm) or, more effectively, by using a detector not reliant on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For definitive identification and quantification, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Exemplary HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic (e.g., 60% A, 40% B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | ELSD, CAD, or Mass Spectrometer (MS) |
Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of this compound, including higher resolution, increased sensitivity, and substantially shorter run times. UPLC systems utilize columns packed with sub-2 µm particles, which provides superior separation efficiency.
The method development principles for UPLC are similar to those for HPLC, employing reversed-phase columns (e.g., Acquity BEH C18) and mobile phases containing an organic modifier and an acidified aqueous component. The higher operating pressures of UPLC systems allow for faster flow rates and rapid gradient elution, enabling the resolution of the main compound from closely related impurities in a fraction of the time required by HPLC. This high-throughput capability is particularly valuable in process development and quality control environments.
Coupling UPLC with high-resolution mass spectrometry (UPLC-MS), such as a Quadrupole Time-of-Flight (QTOF) instrument, provides an exceptionally powerful analytical platform for both purity determination and impurity identification. nih.govnih.gov
Table 4: Representative UPLC System Parameters
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Fast Gradient (e.g., 5% to 95% B over 2-3 minutes) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detector | Photodiode Array (PDA) and/or Mass Spectrometer (QTOF-MS) |
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure (if crystalline form obtained)
Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unequivocal information about bond lengths, bond angles, and conformational preferences of the molecule. However, its application is entirely contingent on the ability to grow a high-quality, single crystal of the compound.
This compound is a liquid at room temperature, which precludes direct analysis. To obtain a crystalline form, it would need to be converted into a suitable salt (e.g., hydrochloride, tartrate) that has a higher propensity to crystallize. The formation of "white lamellar crystals" has been reported for similar amino propanoate structures, suggesting that crystallization is feasible. google.com
If a suitable crystal were obtained, the diffraction data would allow for the unambiguous confirmation of the compound's constitution and conformation in the solid state. This structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding (if a salt is formed) and van der Waals forces, which dictate the crystal packing. The resulting structural data would be deposited in a crystallographic database for public access. To date, no public record of a crystal structure for this compound or its salts exists.
Table 5: Information Obtainable from Single Crystal X-ray Diffraction
| Structural Information | Significance |
|---|---|
| Molecular Connectivity | Unambiguous confirmation of the chemical structure |
| Bond Lengths and Angles | Precise geometric parameters of the molecule |
| Molecular Conformation | Defines the spatial arrangement (shape) of the molecule in the crystal |
| Stereochemistry | Absolute confirmation of stereocenters, if present |
| Crystal Packing and Intermolecular Interactions | Reveals how molecules arrange themselves and interact in the solid state |
Mechanistic Investigations at the Molecular Level
Exploration of Interactions with Biological Macromolecules in Model Systems (e.g., enzymes, receptors in vitro)
Direct in vitro studies detailing the specific interactions of Ethyl 3-[butyl(methyl)amino]propanoate with biological macromolecules such as enzymes and receptors are not extensively available in the current body of scientific literature. However, based on its chemical structure as a tertiary amine and a propanoate ester, its potential interactions can be inferred from studies on analogous compounds. The primary amine group is a key site for interaction with various biological molecules.
The ester linkage in this compound makes it a potential substrate for various hydrolases, particularly esterases, which are abundant in biological systems. These enzymes, such as carboxylesterases, are known to hydrolyze a wide array of ester-containing compounds. nih.gov The interaction would involve the binding of the ester group within the active site of the esterase, positioning the carbonyl carbon for nucleophilic attack by a serine residue, which is a key component of the catalytic triad (B1167595) of many esterases. researchgate.net
The tertiary amine moiety suggests potential interactions with enzymes involved in xenobiotic metabolism, such as cytochrome P450 (CYP450) and flavin-containing monooxygenases (FMOs). nih.govnih.gov These enzymes contain a heme or flavin prosthetic group, respectively, which are crucial for their catalytic activity. The binding of tertiary amines to these enzymes is influenced by factors like lipophilicity, basicity, and steric hindrance. nih.gov For instance, tertiary amines can bind to the active site of CYP450 enzymes, leading to oxidative metabolism. Similarly, FMOs are known to oxygenate soft nucleophiles like the nitrogen in tertiary amines. nih.gov
Biochemical Transformation Pathways (e.g., enzymatic hydrolysis, metabolic processing of the compound)
The biochemical transformation of this compound is anticipated to proceed through two primary pathways: hydrolysis of the ester bond and oxidation of the tertiary amine.
The ethyl ester group of this compound is susceptible to hydrolysis by esterases, a class of hydrolase enzymes. This reaction would yield 3-[butyl(methyl)amino]propanoic acid and ethanol (B145695). The general mechanism for esterase-catalyzed hydrolysis involves a two-step process. In the first step, a nucleophilic residue in the enzyme's active site, typically a serine, attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the release of the alcohol (ethanol) and the formation of an acyl-enzyme intermediate. In the second step, a water molecule, activated by a basic residue (often histidine), attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid product, 3-[butyl(methyl)amino]propanoic acid. benthamdirect.com
Studies on the enzymatic hydrolysis of other β-amino esters using lipases (a subclass of esterases) have demonstrated the feasibility of this transformation. For example, lipase (B570770) from Candida antarctica B (CAL-B) has been shown to catalyze the enantioselective hydrolysis of various β-amino esters in organic media. nih.gov Similarly, lipase from Burkholderia cepacia (lipase PSIM) has been effectively used for the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. mdpi.com These studies highlight the potential for esterases to act on compounds structurally similar to this compound.
The table below summarizes findings from enzymatic hydrolysis studies on related β-amino esters, which can serve as models for the potential hydrolysis of this compound.
| Enzyme | Substrate Type | Key Findings |
| Lipase PSIM | Racemic β-amino carboxylic ester hydrochloride salts | Catalyzed efficient hydrolysis, yielding enantiomerically pure amino esters and amino acids. mdpi.com |
| CAL-B | Hydroxy-substituted β-amino esters | Achieved moderate to good enantiomeric excess in the resolution of stereoisomers through hydrolysis. nih.gov |
| Lipases | Cyclic and acyclic β-amino carboxylic esters | Demonstrated to be effective for the synthesis of pharmaceutically important amino acid enantiomers. nih.gov |
The tertiary amine group of this compound is a likely target for oxidative metabolism, primarily mediated by cytochrome P450 (CYP450) and flavin-containing monooxygenases (FMOs). nih.gov
CYP450-Mediated Oxidation: The CYP450 system can catalyze the oxidation of the carbon atom alpha to the nitrogen atom. This process, known as oxidative N-dealkylation, would lead to the removal of either the methyl or the butyl group. For N-demethylation, the reaction proceeds through the formation of a carbinolamine intermediate, which is unstable and spontaneously decomposes to yield the secondary amine, Ethyl 3-(butylamino)propanoate, and formaldehyde (B43269). A similar pathway could lead to N-debutylation, resulting in Ethyl 3-(methylamino)propanoate and butyraldehyde. The mechanism is thought to involve either a single electron transfer (SET) or a hydrogen atom transfer (HAT) process. researchgate.net
FMO-Mediated N-Oxidation: The FMO system catalyzes the direct oxidation of the nitrogen atom to form an N-oxide. nih.gov In the case of this compound, this would result in the formation of this compound N-oxide. This reaction typically represents a detoxification pathway, as N-oxides are generally more polar and readily excreted. nih.gov The catalytic cycle of FMOs involves the formation of a stable flavin-hydroperoxide intermediate that reacts with the nucleophilic nitrogen of the substrate. nih.govnih.gov
The table below outlines the primary metabolic pathways for tertiary amines, which are applicable to this compound.
| Enzyme System | Metabolic Pathway | Primary Metabolites |
| Cytochrome P450 | N-Demethylation | Ethyl 3-(butylamino)propanoate, Formaldehyde |
| Cytochrome P450 | N-Debutylation | Ethyl 3-(methylamino)propanoate, Butyraldehyde |
| FMO | N-Oxidation | This compound N-oxide |
Structure-Activity Relationship (SAR) Studies in Mechanistic Contexts
Specific structure-activity relationship (SAR) studies focusing on the mechanistic aspects of this compound are not available. However, general SAR principles for related compounds can provide insights into how structural modifications might influence its interaction with enzymes.
For esterase-mediated hydrolysis, the nature of the alkyl groups on the nitrogen atom and the length of the ester's alcohol moiety can influence the rate of hydrolysis. For instance, in the microbial protease-catalyzed hydrolysis of amino acid esters, employing esters with longer alkyl chains in the alcohol part can enhance enantioselectivity. capes.gov.br Steric hindrance around the ester group, potentially caused by the butyl and methyl groups on the nitrogen, could affect the binding affinity and catalytic efficiency of esterases.
In the context of amine oxidation, the structure of the alkyl groups attached to the nitrogen is a critical determinant of the metabolic outcome. The relative rates of N-demethylation and N-debutylation by CYP450 enzymes would depend on the steric accessibility and the stability of the resulting radical intermediates. Generally, smaller alkyl groups like methyl are more readily removed than larger ones like butyl.
The electronic properties of the molecule also play a role. For aromatic amines, electron-donating groups on the aromatic ring can increase the nucleophilicity of the nitrogen, facilitating enzymatic reactions like Michael addition. mdpi.com While this compound is an aliphatic amine, any modification that alters the electron density on the nitrogen could impact its metabolism.
Advanced Applications and Future Research Directions
Utilization as a Key Synthetic Intermediate for More Complex Chemical Entities
The β-amino ester framework is a crucial building block in organic synthesis, valued for its versatility in constructing more complex molecules, particularly pharmaceuticals and biologically active compounds. nih.gov The importance of β-amino acids and their ester derivatives as precursors for therapeutic agents is well-documented. nih.gov
A prominent example of a structurally related compound used as a key intermediate is ethyl 3-(pyridin-2-ylamino) propanoate. This compound is an important intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an oral anticoagulant. google.com The synthesis involves the reaction of 2-aminopyridine with ethyl acrylate to form the propanoate intermediate, which then undergoes further transformations to yield the final complex drug molecule. google.com This highlights the role of the ethyl propanoate group as a reactive handle for building larger molecular architectures. Given its structure, Ethyl 3-[butyl(methyl)amino]propanoate could similarly serve as a versatile intermediate, with the tertiary amine and ester groups providing two points for chemical modification and elaboration into novel, complex chemical entities.
Contributions to Materials Science: Use in Polymer Formulations
In materials science, the core structure of this compound is highly relevant to the field of poly(β-amino ester)s (PBAEs). nih.govnih.gov PBAEs are a class of biodegradable and pH-responsive polymers synthesized through the Michael addition of amines to diacrylates. rug.nlresolvemass.ca These polymers are notable for their biocompatibility and are extensively researched for biomedical applications. resolvemass.ca
The key features of PBAEs that make them valuable in materials science include:
Biodegradability: The ester bonds in the polymer backbone are susceptible to hydrolysis, allowing the material to break down into smaller, non-toxic byproducts. resolvemass.caresolvemass.ca
pH-Responsiveness: The tertiary amine groups in the polymer chain can be protonated in acidic environments, such as those found in tumor microenvironments or endosomes. rug.nlscirp.org This property is crucial for designing "smart" materials that can release a payload in a targeted manner. resolvemass.ca
Cationic Nature: The positive charge of protonated PBAEs facilitates interaction with negatively charged biomolecules like DNA and RNA, making them excellent candidates for non-viral gene delivery vectors. nih.govgoogle.com
Given that this compound contains both the tertiary amine and ester functionalities, it represents a monomeric unit that could potentially be incorporated into or used to modify such polymer systems. Research in this area focuses on creating vast libraries of PBAEs by varying the amine and diacrylate monomers to fine-tune the polymer's properties for specific applications, including drug delivery, gene therapy, and tissue engineering. nih.govnih.govfrontiersin.org Tertiary amines are also known to act as accelerators in the curing of unsaturated polyester resins. epa.gov
Research in Flavor and Fragrance Chemistry, and Aroma Compound Synthesis
Research into structurally similar ethyl esters demonstrates their importance in this field. For example, ethyl 3-oxopentanoate is valued for its pleasant, fruity aroma and is used to impart sweet notes in flavor formulations and perfumes. nbinno.com Similarly, ethyl 3-methyl-2-oxopentanoate is used as a fragrance, contributing a complex note reminiscent of walnuts, fruit, and rum. google.com The synthesis of new aroma compounds is a continuous effort in the industry, and derivatives of propanoate esters are frequently explored. vdoc.pub
| Compound Name | CAS Number | Aroma Profile |
|---|---|---|
| Ethyl 3-oxopentanoate | 4949-44-4 | Pleasant, fruity, sweet nbinno.com |
| Ethyl 3-methyl-2-oxopentanoate | 26516-27-8 | Complex, walnut, fruity, hazelnut, rum-like google.com |
Development of Novel Chemical Probes for Fundamental Biological and Chemical Processes
Chemical probes are small molecules designed to interact with and help elucidate biological processes or chemical pathways. The structure of this compound, containing both a nucleophilic/basic tertiary amine and an electrophilic ester, provides functional handles that could be chemically modified to create such probes.
The development of chemical probes often involves:
Introducing Reporter Groups: A fluorescent dye or an affinity tag (like biotin) could be attached to the molecule, allowing for visualization or isolation of its biological targets.
Modifying Selectivity: The butyl and methyl groups on the amine could be systematically altered to fine-tune the molecule's binding affinity and selectivity for a specific protein or enzyme.
Creating Reactive Probes: The structure could be modified to include a reactive group that forms a covalent bond with its target, enabling permanent labeling and identification.
While there is no specific research detailing the use of this compound as a chemical probe, its class of compounds (β-amino esters) holds potential. Small molecules are frequently used to probe and manipulate protein functions within their native cellular environment, providing insights that can facilitate the development of new therapeutics.
Q & A
Q. How does this compound interact with biological membranes in mechanistic studies?
- Answer : Use Langmuir-Blodgett troughs to measure monolayer penetration into lipid bilayers. Fluorescence anisotropy with DPH probes quantifies membrane fluidity changes. Molecular dynamics simulations (e.g., GROMACS) model interactions with phospholipid headgroups, highlighting hydrophobic/hydrophilic balance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
